molecular formula C17H16ClN5OS B3611351 N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B3611351
M. Wt: 373.9 g/mol
InChI Key: CTDPCTLAGJFEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as CTAT, is a compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CTAT is a thioacetamide derivative that belongs to the class of tetrazole-containing compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing DNA damage and inhibiting the DNA repair mechanism. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to exhibit neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic efficacy and broaden its potential applications.

Scientific Research Applications

N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Several studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Another area of research is the potential use of this compound as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-6-5-9-15(12(11)2)23-17(20-21-22-23)25-10-16(24)19-14-8-4-3-7-13(14)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDPCTLAGJFEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

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